molecular formula C17H19NO4S2 B4544213 ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate

ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No. B4544213
M. Wt: 365.5 g/mol
InChI Key: IFFBODLVFNZRKH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate involves various chemical reactions, including the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride in dioxane. This process leads to the formation of analogues that have been characterised using techniques such as 1H NMR, IR, Mass spectral data, and elemental analysis. The anti-microbial activity and docking studies of these analogues have also been explored (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Molecular Structure Analysis

The molecular structure of similar thiazolidinone derivatives has been studied extensively, providing insights into their chemical behavior and potential biological activities. For instance, compounds like 5-ethoxymethylidene-4-thioxo-2-thiazolidinone serve as versatile building blocks for synthesizing new thiopyrano[2,3-d]thiazole derivatives with significant antitumor and moderate antiviral activity (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of thiazolidinone derivatives demonstrate their versatility and potential in various applications. For example, the cycloaddition of intermediates formed from the nucleophilic addition of aryl isothiocyanate to acidic cyanomethylenes and α-halocarbonyl compounds yields only 4-thiazolidinones, showcasing the specific chemical reactivity of these compounds (Kaminskyy, Gzella, & Lesyk, 2014).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their potential applications. For instance, the crystal structure of the title compound involving thiazolidinone rings and methoxyphenyl groups has been investigated to understand the interactions and stability of these compounds (Yin, Wan, Han, Wang, & Wang, 2008).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, such as reactivity with other compounds and potential biological activities, are of significant interest. Synthesis and study of 5-(het)arylidene-3[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-ones have shown that these compounds possess antitumor and anti-inflammatory activities, highlighting their chemical properties and potential therapeutic applications (Horishny, Chaban, & Matiychuk, 2020).

properties

IUPAC Name

ethyl 4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-3-22-15(19)5-4-10-18-16(23)14(24-17(18)20)11-12-6-8-13(21-2)9-7-12/h6-9,11H,3-5,10H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFBODLVFNZRKH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=S)C(=CC2=CC=C(C=C2)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCN1C(=S)/C(=C\C2=CC=C(C=C2)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.